molecular formula C16H23F2NO4S2 B2751388 1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097894-26-1

1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2751388
CAS No.: 2097894-26-1
M. Wt: 395.48
InChI Key: HKPNCHYLSGICFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two sulfonyl groups attached to a piperidine ring, with one of the sulfonyl groups being substituted with a 3,5-difluorophenyl group and the other with a 2-methylpropanesulfonyl group. The presence of fluorine atoms in the phenyl ring enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,5-difluorobenzyl chloride with methanesulfonyl chloride to form 3,5-difluorophenylmethanesulfonyl chloride . This intermediate is then reacted with piperidine under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Chemical Reactions Analysis

1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the phenyl ring enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The sulfonyl groups play a crucial role in stabilizing the compound’s interactions with its targets, thereby enhancing its efficacy .

Comparison with Similar Compounds

1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual sulfonyl substitution and the presence of fluorine atoms, which confer enhanced reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F2NO4S2/c1-12(2)10-24(20,21)16-4-3-5-19(9-16)25(22,23)11-13-6-14(17)8-15(18)7-13/h6-8,12,16H,3-5,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPNCHYLSGICFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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